N-(2-methylphenyl)butane-1-sulfonamide
Description
N-(2-Methylphenyl)butane-1-sulfonamide is a sulfonamide derivative characterized by a butane-1-sulfonamide group attached to an ortho-methyl-substituted phenyl ring. Sulfonamides are a class of compounds renowned for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The ortho-methyl group on the phenyl ring likely influences steric and electronic properties, affecting solubility, crystallinity, and intermolecular interactions such as hydrogen bonding .
Properties
IUPAC Name |
N-(2-methylphenyl)butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-3-4-9-15(13,14)12-11-8-6-5-7-10(11)2/h5-8,12H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEQMWROVVAFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)butane-1-sulfonamide typically involves the reaction of 2-methylphenylamine with butane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)butane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Antibacterial Properties
Sulfonamides, including N-(2-methylphenyl)butane-1-sulfonamide, are known for their antibacterial activity. They work by inhibiting bacterial growth through competitive inhibition of essential enzymes involved in folic acid synthesis. This mechanism makes them effective against a range of gram-positive and some gram-negative bacteria.
Key Findings:
- Broad-Spectrum Efficacy: Research indicates that sulfonamides exhibit significant antibacterial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
- Resistance Issues: Despite their effectiveness, resistance to sulfonamides has been documented, particularly among certain strains of bacteria like Pseudomonas aeruginosa .
Table 1: Antibacterial Activity of this compound
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
Pharmaceutical Applications
This compound has potential applications in drug development. Its structural characteristics allow it to serve as a lead compound for designing new antibiotics or therapeutic agents.
Research Insights:
- Combination Therapy: Sulfonamides are often used in combination with other antibiotics to enhance efficacy against resistant bacterial strains .
- Anti-inflammatory Properties: Some studies suggest that sulfonamide derivatives may possess anti-inflammatory effects, which could broaden their therapeutic applications beyond antibacterial use .
Agricultural Applications
In agriculture, sulfonamide compounds are being explored as potential fungicides and herbicides due to their ability to inhibit specific biological pathways in pests and pathogens.
Case Studies:
- Fungicidal Activity: Novel derivatives of sulfonamides have shown promising results in controlling plant pathogens such as Botrytis cinerea, with inhibition rates exceeding 90% in certain formulations .
- Growth Promotion: Some sulfonamide compounds have been investigated for their ability to promote growth in crops when used at sub-lethal concentrations .
Table 2: Efficacy of Sulfonamide Derivatives in Agriculture
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| P-29 | Botrytis cinerea | 90.24 |
| P-30 | Fusarium graminearum | 93.35 |
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) in increases solubility in polar solvents, whereas bromine (electron-withdrawing) in may enhance electrophilic reactivity.
- Hydrogen Bonding : Hydroxy or sulfonamide groups (e.g., ) facilitate crystal lattice stabilization, impacting melting points and crystallinity.
Physicochemical Properties
Spectroscopic and Crystallographic Data
- NMR Spectroscopy : Analogs such as (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide exhibit distinct ¹H NMR signals (e.g., δ 7.2–7.8 ppm for aromatic protons) and ¹³C NMR peaks correlating with sulfonamide and aryl groups .
- Crystallography : N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide forms layered crystal structures via N–H⋯O and C–H⋯O hydrogen bonds, with a distorted tetrahedral geometry at the sulfur atom .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-methylphenyl)butane-1-sulfonamide, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via sulfonylation, where butane-1-sulfonyl chloride reacts with 2-methylaniline under basic conditions (e.g., pyridine or triethylamine). Key parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric ratios to minimize unreacted intermediates .
- Validation : Reaction progress is monitored by TLC or HPLC. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography ensures >95% purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Spectroscopic Methods :
- NMR : H and C NMR confirm the presence of the sulfonamide group (–SONH–), aromatic protons (δ 6.8–7.5 ppm), and aliphatic butane chain (δ 1.2–2.1 ppm) .
- FT-IR : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch) are diagnostic .
Advanced Research Questions
Q. How does this compound inhibit bacterial dihydropteroate synthase, and what structural features confer resistance mutations?
- Mechanism : The sulfonamide group mimics p-aminobenzoic acid (PABA), competitively binding to the enzyme’s active site and disrupting folate synthesis.
- Resistance Insights : Mutations in bacterial folP genes (e.g., altered Arg or Phe residues) reduce binding affinity. Structural analogs with bulkier substituents (e.g., halogenation at the phenyl ring) may bypass resistance .
Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?
- Crystallization Issues : Poor crystal growth due to flexible butane chain. Solutions include:
- Using mixed solvents (e.g., DMSO/water) to enhance lattice stability.
- Cryocooling (100 K) to reduce thermal motion during X-ray diffraction .
Q. How do structural modifications (e.g., substituent addition) affect the compound’s bioactivity and solubility?
- Case Studies :
- Hydrophilicity : Introducing –OH or –NH groups (e.g., as in ’s hydrochloride derivative) improves aqueous solubility but may reduce membrane permeability.
- Activity : Electron-withdrawing groups (e.g., –NO) enhance enzyme inhibition by increasing sulfonamide acidity (pKa ~6.5) .
Data Contradictions and Resolution
Q. Discrepancies in reported antibacterial efficacy: How can researchers reconcile variability in MIC values across studies?
- Analysis : Variability often stems from differences in bacterial strains (e.g., Gram-negative vs. Gram-positive) or assay conditions (e.g., pH, cation content). Standardizing protocols (CLSI guidelines) and using isogenic mutant controls can clarify structure-activity relationships .
Key Research Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
